(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane
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Overview
Description
(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents and brominating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism by which (5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane exerts its effects is primarily through its interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2,4-difluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane
- (5-Bromo-2-chloro-3-(trifluoromethyl)phenyl)(methyl)sulfane)
Uniqueness
Compared to similar compounds, (5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, provides a unique combination of electronic and steric effects .
Properties
Molecular Formula |
C8H5BrF4S |
---|---|
Molecular Weight |
289.09 g/mol |
IUPAC Name |
5-bromo-2-fluoro-1-methylsulfanyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF4S/c1-14-6-3-4(9)2-5(7(6)10)8(11,12)13/h2-3H,1H3 |
InChI Key |
FHLDNMLCLQMNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)C(F)(F)F)Br |
Origin of Product |
United States |
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